N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide
CAS No.: 13880-06-3
Cat. No.: VC18393850
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13880-06-3 |
|---|---|
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | N-(1-hydroxybutan-2-yl)-2-methylprop-2-enamide |
| Standard InChI | InChI=1S/C8H15NO2/c1-4-7(5-10)9-8(11)6(2)3/h7,10H,2,4-5H2,1,3H3,(H,9,11) |
| Standard InChI Key | GVKDCYNVGQYGCX-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CO)NC(=O)C(=C)C |
Introduction
Chemical Identification and Structural Properties
Molecular Characteristics
N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide, also known by its IUPAC name N-(1-hydroxybutan-2-yl)-2-methylprop-2-enamide, features a central amide group () bonded to a 2-methylprop-2-enyl moiety and a 1-hydroxybutan-2-yl substituent. The compound’s canonical SMILES representation, , underscores its branched alkyl chain and unsaturated acrylamide component. Its InChIKey () further confirms the connectivity and stereochemical details .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 157.21 g/mol | |
| CAS Registry Number | 13880-06-3 | |
| SMILES | ||
| InChIKey | GVKDCYNVGQYGCX-UHFFFAOYSA-N |
Stereochemical Configuration
The compound exhibits chirality at the 1-hydroxybutan-2-yl carbon, as evidenced by the stereospecific InChI string . This configuration, denoted as the -enantiomer in spectral databases, influences its interaction with chiral biomolecules and polymers . The presence of a hydroxyl group enhances hydrogen-bonding capacity, a critical factor in molecular recognition systems.
Synthesis and Derivative Analogues
Structural Analogues and Comparative Analysis
Comparative analysis with related acrylamides reveals distinct structural and functional differences:
Table 2: Comparison with Analogous Acrylamides
The hydroxyl group in N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide distinguishes it from non-polar analogues, enabling participation in hydrogen bonding and hydrophilic interactions . This property is pivotal in applications requiring aqueous compatibility, such as biomedical polymers.
Applications in Molecular Imprinting and Biomolecular Recognition
Role in Molecularly Imprinted Polymers (MIPs)
N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide serves as a functional monomer in MIPs, which are synthetic materials designed to selectively bind target molecules. During polymerization, the acrylamide’s vinyl group () crosslinks with matrix-forming monomers (e.g., ethylene glycol dimethacrylate), while the hydroxyl and amide groups orient around template molecules like tyramine or L-norepinephrine. Post-polymerization template removal leaves cavities with complementary size, shape, and functional group alignment, enabling high-affinity rebinding.
Selectivity and Affinity Studies
Studies on analogous compounds demonstrate dissociation constants () in the micromolar range for catecholamines, suggesting comparable performance for N-(1-Hydroxybutan-2-yl)-2-methylprop-2-enamide-based MIPs. The hydroxyl group’s hydrogen-bonding capacity enhances specificity, reducing non-specific binding in complex matrices like serum or urine.
Future Research Directions
Expanding Biomedical Applications
Further investigation into the compound’s biocompatibility and degradation profile could unlock its utility in drug delivery systems or biosensors. Functionalizing nanoparticles with MIPs derived from this acrylamide may improve targeted therapeutic delivery.
Stereochemical Optimization
Exploring the pharmacological and imprinting efficiency of both - and -enantiomers could reveal enantioselective binding properties, critical for chiral drug recognition .
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